molecular formula C7H6ClFO B6322157 4-Chloro-3-fluoro-2-methylphenol CAS No. 1804404-46-3

4-Chloro-3-fluoro-2-methylphenol

Cat. No.: B6322157
CAS No.: 1804404-46-3
M. Wt: 160.57 g/mol
InChI Key: PMZGBEKJQCZDTQ-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2-methylphenol is an organic compound with the molecular formula C7H6ClFO. It is a substituted phenol, characterized by the presence of chlorine, fluorine, and methyl groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluoro-2-methylphenol typically involves the chlorination and fluorination of 2-methylphenol (o-cresol). The process can be carried out using various reagents and catalysts to achieve the desired substitution pattern on the benzene ring. Common methods include:

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, often conducted in specialized reactors to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-fluoro-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-3-fluoro-2-methylphenol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects on the benzene ring.

Properties

IUPAC Name

4-chloro-3-fluoro-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZGBEKJQCZDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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